![molecular formula C29H28N6O3S B2864388 5-((4-Benzhydrylpiperazin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851969-20-5](/img/structure/B2864388.png)

5-((4-Benzhydrylpiperazin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This usually includes the IUPAC name, other names, and structural formula of the compound.

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound, including the reactants, conditions, and catalysts used.Molecular Structure Analysis

This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure, often using techniques like X-ray crystallography or spectroscopy.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity, the conditions under which it reacts, and the products formed.Physical And Chemical Properties Analysis

This involves detailing properties like the compound’s melting and boiling points, solubility, density, and chemical stability.Wissenschaftliche Forschungsanwendungen

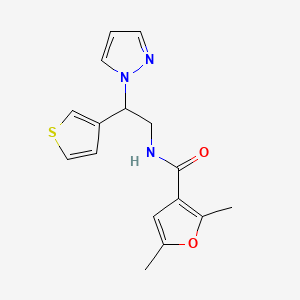

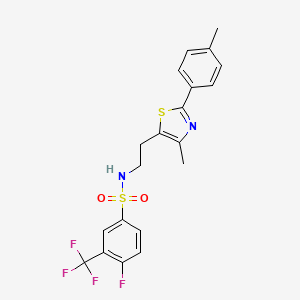

Synthesis and Antimicrobial Activities

Several studies have focused on the synthesis of novel 1,2,4-triazole derivatives and their antimicrobial properties. For instance, Bektaş et al. (2007) synthesized novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and evaluated their antimicrobial activities, finding some compounds with good to moderate activities against test microorganisms. This research emphasizes the potential of 1,2,4-triazole derivatives in developing new antimicrobial agents (Bektaş et al., 2007).

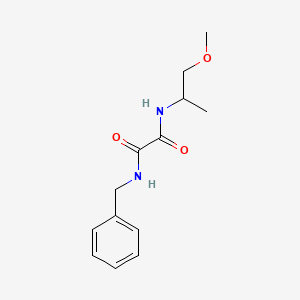

Pharmacokinetics and Drug Conjugation

Research by Блаженникова et al. (2015) compared the pharmacokinetics of levofloxacin, triazavirine, and a conjugate derived from them, highlighting the conjugate's improved bioavailability and reduced elimination rate. This study indicates the role of triazole derivatives in enhancing the pharmacological profiles of existing drugs through conjugation, suggesting potential applications in optimizing drug formulations for better therapeutic efficacy (Блаженникова et al., 2015).

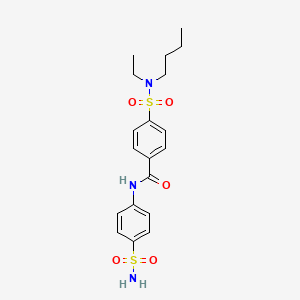

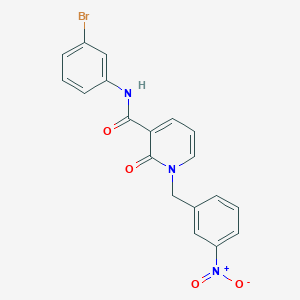

Antioxidant Activities and Glucosidase Inhibition

Özil et al. (2018) explored the synthesis of benzimidazoles containing piperazine or morpholine skeletons, including antioxidant activities and glucosidase inhibition potential. The study provides insight into the diverse biological activities of heterocyclic compounds incorporating the piperazine unit, similar to the structure of interest, underscoring their relevance in developing agents with antioxidant properties and potential applications in diabetes management (Özil et al., 2018).

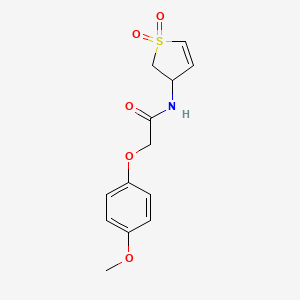

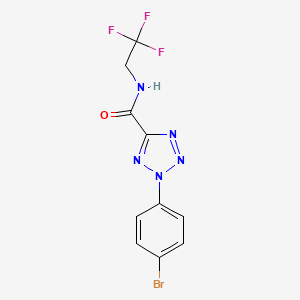

Antitumor Activity and Cellular Apoptosis Induction

Safari et al. (2020) synthesized novel triazolo[1,5-a]pyrimidine derivatives and evaluated their anti-tumor activities on various cancer cells, highlighting the potential of such compounds in inducing cellular apoptosis and inhibiting the epithelial-to-mesenchymal transition process. This study exemplifies the therapeutic potential of triazole and related heterocyclic compounds in cancer treatment through mechanisms involving apoptosis and the modulation of cellular processes critical to cancer progression (Safari et al., 2020).

Safety And Hazards

This involves detailing the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions when handling it.

Zukünftige Richtungen

This involves discussing potential future research directions, such as new synthetic routes, applications, or modifications to the compound.

Eigenschaften

IUPAC Name |

5-[(4-benzhydrylpiperazin-1-yl)-(4-nitrophenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28N6O3S/c1-20-30-29-34(31-20)28(36)27(39-29)26(23-12-14-24(15-13-23)35(37)38)33-18-16-32(17-19-33)25(21-8-4-2-5-9-21)22-10-6-3-7-11-22/h2-15,25-26,36H,16-19H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNSPKXXMIDCENZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)[N+](=O)[O-])N4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28N6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

540.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-((4-Benzhydrylpiperazin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2864311.png)

![2,5-Dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3-thione](/img/structure/B2864315.png)

![5-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzamide](/img/structure/B2864319.png)

![Tert-butyl N-[2-amino-3-(3-bromophenyl)propyl]carbamate](/img/structure/B2864322.png)

![N-(2-ethoxyphenyl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B2864324.png)

![N-(3-chlorophenyl)-2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2864325.png)

![1-{[2-(4-phenylpiperazino)-1,3-thiazol-5-yl]methyl}-1H-indole](/img/structure/B2864328.png)